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Compound of Interest

4-Boc-3-
Compound Name:
Carboxymethylmorpholine

Cat. No.: B1291444

For Researchers, Scientists, and Drug Development Professionals
Introduction

4-Boc-3-Carboxymethylmorpholine is a substituted morpholine derivative incorporating a
tert-butyloxycarbonyl (Boc) protecting group and a carboxymethyl side chain. As a bifunctional
molecule, it holds potential as a valuable building block in medicinal chemistry and drug
discovery, particularly in the synthesis of novel scaffolds for peptidomimetics and other complex
organic molecules. The precise structural confirmation of such intermediates is paramount to
ensure the integrity and success of subsequent synthetic steps and to accurately interpret
structure-activity relationships (SAR). This technical guide outlines the standard methodologies
and expected data for the comprehensive structure elucidation of 4-Boc-3-
Carboxymethylmorpholine, leveraging key analytical techniques including Nuclear Magnetic
Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

While specific experimental data for 4-Boc-3-Carboxymethylmorpholine is not publicly
available in extensive technical literature, this guide provides a robust framework based on the
analysis of analogous structures. The presented data and protocols are illustrative and serve
as a template for the characterization of this and structurally related compounds.

Predicted Spectroscopic Data
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The following tables summarize the anticipated quantitative data from key analytical techniques
for the structural confirmation of 4-Boc-3-Carboxymethylmorpholine (Molecular Formula:
C11H19NOs, Molecular Weight: 245.27 g/mol ).

Table 1: Predicted *H NMR Spectral Data (CDCls, 400 MHz)

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~10-12 Broad Singlet 1H -COOH
~3.8-4.2 Multiplet 1H H-3
~3.5-3.9 Multiplet 4H H-2, H-5
~2.8-34 Multiplet 2H H-6
~2.4-28 Multiplet 2H -CH2-COOH
1.48 Singlet 9H -C(CHs)s

Table 2: Predicted 13C NMR Spectral Data (CDCls, 100 MHZz)

Chemical Shift (8) ppm Assighment
~175-180 -COOH

~155 Boc C=0

~80 -C(CH3)3

~67 C-2,C-5
~50-55 C-3

~45 C-6

~35-40 -CH2-COOH
28.3 -C(CH3)3

Table 3: Predicted Mass Spectrometry Data
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Technique lonization Mode Expected m/z Assignment

ESI-MS Positive 246.1336 [M+H]*

ESI-MS Positive 268.1155 [M+Na]*

ESI-MS Positive 190.0709 [M-CatoO+H]" (loss
of tert-butyl)

ESI-MS Positive 146.0811 [M-Boc+H]*

ESI-MS Negative 244.1190 [M-H]~

Table 4: Predicted Infrared (IR) Spectral Data

Wavenumber (cm~?) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)

2975-2850 Medium-Strong C-H stretch (Aliphatic)

~1740 Strong C=0 stretch (Carboxylic Acid)

~1690 Strong C=0 stretch (Boc carbamate)

~1450 Medium C-H bend

1365 Medium C-H bend (gem-dimethy! of

Boc)
~1250 Strong C-O stretch (Carboxylic Acid)
1160 Strong C-O stretch (Morpholine ether

& Boc)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are

generalized and may require optimization based on the specific instrumentation and sample

characteristics.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule, including
connectivity and stereochemical relationships.

Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Boc-3-
Carboxymethylmorpholine in ~0.6 mL of deuterated chloroform (CDCIs). Tetramethylsilane
(TMS) is typically used as an internal standard (O ppm).

* 'H NMR Spectroscopy:
o Acquire a one-dimensional *H NMR spectrum on a 400 MHz (or higher) spectrometer.

o Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-
32 scans.

e 13C NMR Spectroscopy:

o Acquire a one-dimensional proton-decoupled 13C NMR spectrum on a 100 MHz (or higher)
spectrometer.

o Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a
sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise
ratio.

e 2D NMR Spectroscopy (Optional but Recommended):

o COSY (Correlation Spectroscopy): To identify proton-proton couplings within the
morpholine ring and the carboxymethyl side chain.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton
and carbon atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, which is crucial for confirming the connectivity
of the Boc group, the carboxymethyl group, and the morpholine ring.
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o Data Processing: Process the acquired data using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
referencing to the internal standard.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to gain structural
information from its fragmentation pattern.

Methodology:

o Sample Preparation: Prepare a dilute solution of 4-Boc-3-Carboxymethylmorpholine (e.g.,
0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

 Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution
mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

e Analysis:

[e]

Infuse the sample solution directly into the ESI source or introduce it via liquid
chromatography (LC).

[e]

Acquire mass spectra in both positive and negative ion modes.

o

In positive ion mode, typical adducts to look for are [M+H]* and [M+Na]*.

[¢]

In negative ion mode, the deprotonated molecule [M-H]~ is expected.
e Tandem MS (MS/MS):

o Select the parent ion of interest (e.g., [M+H]*) and subject it to collision-induced
dissociation (CID).

o Analyze the resulting fragment ions to confirm the presence of key structural motifs, such
as the loss of the Boc group or the carboxymethyl side chain.

Infrared (IR) Spectroscopy
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Objective: To identify the key functional groups present in the molecule.
Methodology:
e Sample Preparation:

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal. This is the most common and convenient method.

o KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and
press it into a thin, transparent pellet.

 Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment or the clean ATR
crystal.

o Record the sample spectrum over the range of 4000-400 cm~1,
o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in 4-Boc-3-Carboxymethylmorpholine.

Visualization of Analytical Workflow

The logical flow of the structure elucidation process can be visualized as follows:
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Synthesis & Purification

Synthesis of 4-Boc-3-Carboxymethylmorpholine

Purification (e.g., Chromatography)

Spectroscapic Analysis

NMR Spectroscopy Mass Spectrometry
(1H, 13C, 2D) (ESI-MS, MS/MS)

Infrared Spectroscopy
(FTIR-ATR)

Data Interpretation & Structure Confirmation

NMR Data Analysis:
- Chemical Shifts

- Coupling Constants
- 2D Correlations

MS Data Analysis:
- Molecular lon
- Fragmentation Pattern

IR Data Analysis:
- Functional Group Identification

Structure Confirmation

Click to download full resolution via product page

Workflow for the structure elucidation of 4-Boc-3-Carboxymethylmorpholine.

This diagram illustrates the progression from the synthesized and purified compound to its
analysis by various spectroscopic techniques, followed by the interpretation of the resulting
data to confirm the final chemical structure.

Signaling Pathways and Biological Context

As 4-Boc-3-Carboxymethylmorpholine is primarily a synthetic building block, it does not have
a known direct role in biological signaling pathways. However, its derivatives could be designed
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to interact with various biological targets. The logical relationship for its potential application in
drug discovery is depicted below.

Biological Screening
(e.g., Enzyme Assays)

4-Boc-3-Carboxymethylmorpholine Lead Optimization (SAR)

Click to download full resolution via product page

Logical flow from a chemical building block to a drug candidate.

This diagram shows how a foundational molecule like 4-Boc-3-Carboxymethylmorpholine
can be utilized in a drug discovery program. Through synthetic modifications, a library of
diverse compounds is generated, which is then screened for biological activity to identify
promising "hit" compounds. These hits undergo further optimization to improve their properties,
ultimately leading to the identification of a potential drug candidate.

 To cite this document: BenchChem. [Structure Elucidation of 4-Boc-3-
Carboxymethylmorpholine: A Technical Overview]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1291444#structure-elucidation-of-4-boc-
3-carboxymethylmorpholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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